-lambda~5~-phosphane CAS No. 59373-01-2](/img/structure/B14623461.png)
[4-(1,3-Dioxolan-2-yl)butan-2-ylidene](triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is a chemical compound that features a unique structure combining a dioxolane ring and a phosphane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane typically involves the reaction of a dioxolane derivative with a triphenylphosphane precursor. The reaction conditions often require the use of a solvent such as toluene or dichloromethane and may involve catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction could produce phosphane hydrides .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic processes .
Biology and Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for chemical manufacturing .
Wirkmechanismus
The mechanism by which 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and selectivity in catalytic processes. The dioxolane ring and phosphane group provide a unique electronic environment that can stabilize reactive intermediates and facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure but lacking the phosphane group.
Triphenylphosphane: A common phosphane ligand used in many catalytic processes.
1,3-Dioxanes: Compounds with a similar ring structure but different substituents.
Uniqueness
What sets 4-(1,3-Dioxolan-2-yl)butan-2-ylidene-lambda~5~-phosphane apart is its combination of a dioxolane ring and a phosphane group. This unique structure allows it to participate in a wider range of chemical reactions and applications compared to simpler dioxolanes or phosphanes .
Eigenschaften
CAS-Nummer |
59373-01-2 |
|---|---|
Molekularformel |
C25H27O2P |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)butan-2-ylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H27O2P/c1-21(17-18-25-26-19-20-27-25)28(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-16,25H,17-20H2,1H3 |
InChI-Schlüssel |
BWOSVTVKFHPOFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


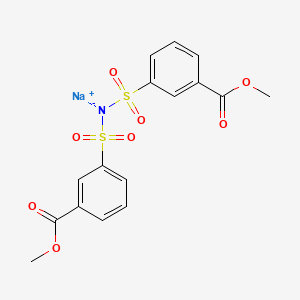
![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
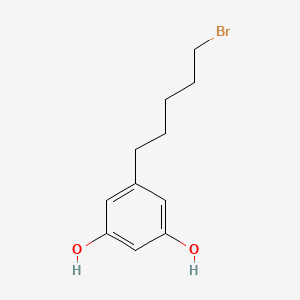
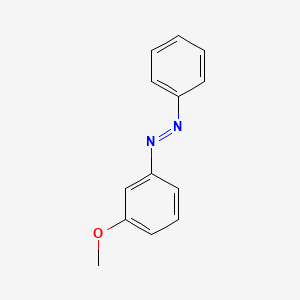

![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
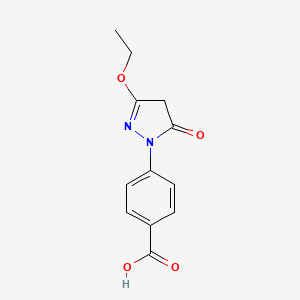
![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
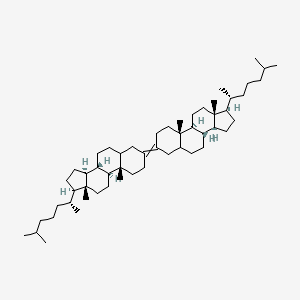


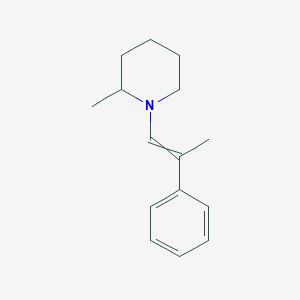
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

